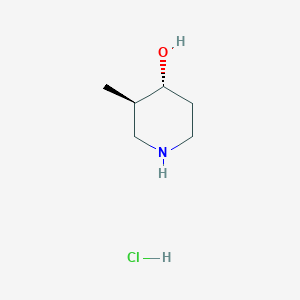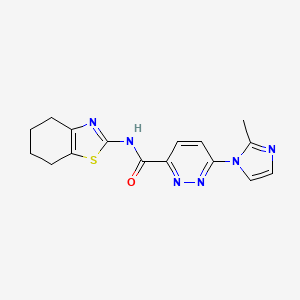![molecular formula C20H30N2O4 B2460370 Acide 1-pipéridinecarboxylique, 4-[[[(1,1-diméthyléthoxy)carbonyl]méthylamino]méthyl]-, ester phénylméthylique CAS No. 1260763-75-4](/img/new.no-structure.jpg)
Acide 1-pipéridinecarboxylique, 4-[[[(1,1-diméthyléthoxy)carbonyl]méthylamino]méthyl]-, ester phénylméthylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidinecarboxylic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, phenylmethyl ester is a useful research compound. Its molecular formula is C20H30N2O4 and its molecular weight is 362.47. The purity is usually 95%.
BenchChem offers high-quality 1-Piperidinecarboxylic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, phenylmethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Piperidinecarboxylic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, phenylmethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analyse de la radiosensibilité
Ce composé a été utilisé dans des études pour identifier et analyser la radiosensibilité de l'acide 4-pipéridinecarboxylique en utilisant la spectroscopie de résonance paramagnétique électronique . L'étude visait à étudier les propriétés spectroscopiques, dosimétriques et de stabilité des radicaux libres générés dans le composé en raison de l'irradiation gamma .
Stérilisation et contrôle microbien
Le composé a été utilisé dans la stérilisation par rayonnement, une technique de pointe et très efficace dans le domaine de la stérilisation et du contrôle microbien . Cette approche est de plus en plus privilégiée par rapport aux méthodes de stérilisation traditionnelles en raison de ses capacités de pénétration exceptionnelles, de ses résidus minimes d'échantillon, de ses effets thermiques limités, de ses variables réduites nécessitant une surveillance et de son applicabilité après l'emballage .
Pratiques pharmaceutiques
Dans les pratiques pharmaceutiques contemporaines, les méthodes de stérilisation basées sur l'irradiation sont utilisées pour améliorer les normes d'hygiène et l'assurance qualité des produits médicinaux . Le composé joue un rôle dans ce processus.
Étude des caractéristiques structurelles et de mouvement
La spectroscopie de résonance paramagnétique électronique (RPE) est couramment utilisée pour examiner les composés organiques et inorganiques. Elle se distingue comme la technique spectroscopique qui offre des informations optimales sur les caractéristiques structurelles et de mouvement des radicaux libres . Ce composé est utilisé dans de telles études.
Modulation de l'activité protéique
Le composé a été utilisé comme modulateur de l'activité protéique, en particulier comme inhibiteur . Les inhibiteurs sont développés et appliqués à forte concentration pour obtenir des effets maximaux .
Développement de PROTAC
Le composé a été utilisé comme un lieur semi-flexible utile pour le développement de PROTAC (chimères de ciblage de la protéolyse) pour la dégradation ciblée des protéines . L'incorporation de rigidité dans la région du lieur des PROTAC peut avoir un impact sur la cinétique de dégradation ainsi que sur les propriétés ADMET (absorption, distribution, métabolisme, excrétion et toxicité) des PROTAC .
Propriétés
Numéro CAS |
1260763-75-4 |
|---|---|
Formule moléculaire |
C20H30N2O4 |
Poids moléculaire |
362.47 |
Nom IUPAC |
benzyl 4-[[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H30N2O4/c1-20(2,3)26-18(23)14-21-13-16-9-11-22(12-10-16)19(24)25-15-17-7-5-4-6-8-17/h4-8,16,21H,9-15H2,1-3H3 |
Clé InChI |
MLYVHPCWDBDKRX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)CNCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B2460287.png)
![N-(3,5-dimethoxyphenyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}quinazolin-4-amine](/img/structure/B2460289.png)


![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2460295.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-1-sulfonamide](/img/structure/B2460298.png)
![N1-(2,5-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2460301.png)


![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2460306.png)
![3-ethyl-5-[(furan-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B2460308.png)
![(E)-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2460310.png)
